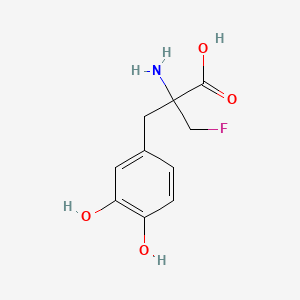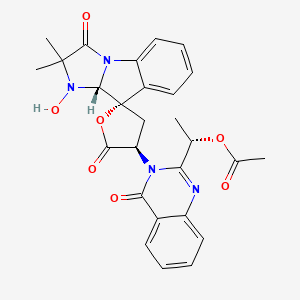
alpha-Monofluoromethyldopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Monofluoromethyldopa is an organic compound that features a unique combination of functional groups, including an amino group, a fluorine atom, and a dihydroxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Monofluoromethyldopa typically involves multi-step organic synthesis. One common approach is the reaction of 3,4-dihydroxybenzaldehyde with a fluorinated amino acid precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output.
Chemical Reactions Analysis
Types of Reactions
alpha-Monofluoromethyldopa can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzyl moiety can yield quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
alpha-Monofluoromethyldopa has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Monofluoromethyldopa involves its interaction with specific molecular targets and pathways. The dihydroxybenzyl moiety can participate in redox reactions, while the amino and fluorine groups can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-fluoropropionic acid: Lacks the dihydroxybenzyl moiety, making it less versatile in redox reactions.
3,4-Dihydroxyphenylalanine (DOPA): Contains a similar dihydroxybenzyl moiety but lacks the fluorine atom, affecting its chemical reactivity.
Fluorotyrosine: Similar structure but with different positioning of the fluorine atom, leading to distinct biochemical properties.
Uniqueness
alpha-Monofluoromethyldopa is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions
Properties
Molecular Formula |
C10H12FNO4 |
|---|---|
Molecular Weight |
229.2 g/mol |
IUPAC Name |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)8(14)3-6/h1-3,13-14H,4-5,12H2,(H,15,16) |
InChI Key |
NRNSHPCDKHOUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(CF)(C(=O)O)N)O)O |
Synonyms |
2-(fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine alpha-(fluoromethyl)-3-hydroxy-L-tyrosine alpha-fluoromethyldopa alpha-monofluoromethyldopa alpha-monofluoromethyldopa, (L)-isomer MFMD monofluoromethyl-dopa RMI 71963 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
